(1S)-1-(4-hexylphenyl)ethanol is a chiral alcohol characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to an ethanol moiety. Its molecular formula is with a molecular weight of 206.32 g/mol. The compound's structure features a stereogenic center, making it significant in various chemical and biological contexts due to its potential for different interactions based on its stereochemistry. The compound is recognized for its unique properties stemming from the combination of the hydrophobic hexyl chain and the aromatic phenyl group, influencing its solubility and reactivity in different environments .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that (1S)-1-(4-hexylphenyl)ethanol exhibits potential biological activities, including antimicrobial and antifungal properties. The compound's ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions contributes to its biological efficacy. Studies are ongoing to explore its therapeutic applications, particularly in drug development and as a potential lead compound for new pharmaceuticals .
The synthesis of (1S)-1-(4-hexylphenyl)ethanol typically involves several methods:
These methods underscore the compound's accessibility for both laboratory and industrial applications.
(1S)-1-(4-hexylphenyl)ethanol finds utility in various fields:
These applications highlight its significance in both scientific research and commercial products.
The interaction studies of (1S)-1-(4-hexylphenyl)ethanol focus on its binding affinity with specific molecular targets. The hydroxyl group allows for hydrogen bonding with biomolecules, while the hydrophobic hexyl chain enhances interaction with lipid membranes. This dual interaction mechanism may influence various biological pathways, making it a subject of interest in pharmacology and toxicology research .
Several compounds exhibit structural similarities to (1S)-1-(4-hexylphenyl)ethanol:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (1R)-1-(4-butylphenyl)ethanol | 34857-28-8 | 0.93 | Contains a butyl group instead of hexyl |
| (1R)-1-(4-octylphenyl)ethanol | 14898-86-3 | 0.93 | Features an octyl group which may alter solubility |
| (S)-2-methyl-1-phenylpropan-1-ol | 34857-28-8 | 0.93 | Contains a methyl group instead of hexyl |
| α-(4-isobutylphenyl)ethanol | 40150-92-3 | 0.93 | Substituted isobutyl group |
The uniqueness of (1S)-1-(4-hexylphenyl)ethanol lies in its specific hexyl substitution, which influences its physical properties such as solubility and reactivity compared to these similar compounds. This distinctiveness makes it valuable for specific applications where such characteristics are desired .